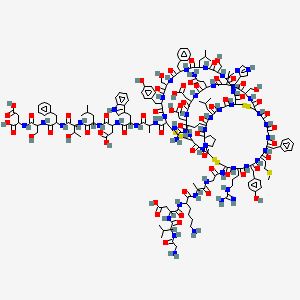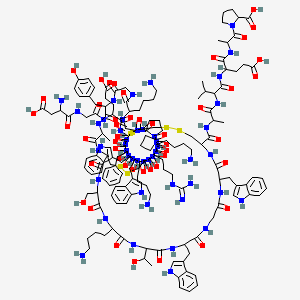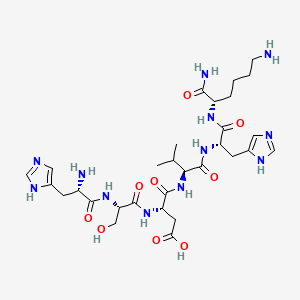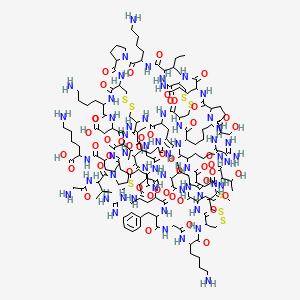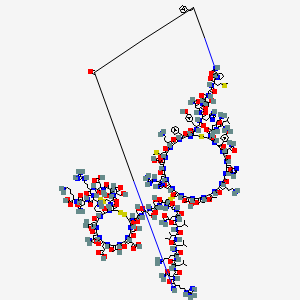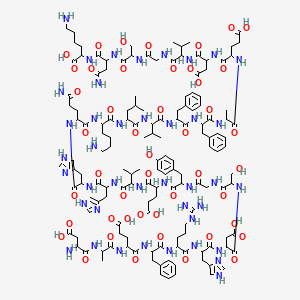
Amyloid beta-Protein (1-28)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amyloid beta-Protein (1-28) is a peptide fragment derived from the larger amyloid precursor protein. This peptide is composed of the first 28 amino acids of the amyloid beta-protein sequence. Amyloid beta-protein is known for its association with Alzheimer’s disease, where it aggregates to form plaques in the brain. These plaques are considered a hallmark of the disease and are implicated in the neurodegenerative processes that characterize Alzheimer’s disease .
Mechanism of Action
Target of Action
Amyloid beta-Protein (1-28), also known as Beta-Amyloid (1-28), primarily targets the Amyloid Precursor Protein (APP) . APP is a transmembrane glycoprotein from which amyloid-beta (Aβ) peptides are generated after proteolytic cleavage . The physiological functions of APP in the human adult brain are very diverse, including intracellular signaling, synaptic and neuronal plasticity, and cell adhesion .
Mode of Action
Amyloid beta-Protein (1-28) is produced through the proteolytic processing of APP by β- and γ-secretases . At physiological levels, it reduces the excitatory activity of potassium channels and reduces neuronal apoptosis . It enhances synaptic plasticity and learning and memory in animals by promoting long-term potentiation (LTP) in the hippocampus . Its action involves increasing the release of the neurotransmitter acetylcholine and activation of nicotinic acetylcholine receptors .
Biochemical Pathways
The proteolytic processing of APP by β- and γ-secretases leads to the generation of Amyloid beta-Protein (1-28) . This process is part of the amyloidogenic pathway, one of the two pathways (the other being non-amyloidogenic) that APP proteolysis follows . The accumulation of Aβ peptides can exert neurotoxicity and ultimately lead to neuronal cell death .
Pharmacokinetics
The pharmacokinetics of Amyloid beta-Protein (1-28) in the brain is still under investigation. It has been suggested that bispecific antibodies that utilize the transferrin receptor (tfr) as a shuttle for transport across the blood-brain barrier (bbb) can access the brain better than traditional monospecific antibodies .
Result of Action
The accumulation of Amyloid beta-Protein (1-28) peptides and APP can exert neurotoxicity and ultimately lead to neuronal cell death . High doses of Aβ have been shown to inhibit memory in mice, while low dose (picomolar) quantities of Aβ enhance memory in mice .
Action Environment
The environment in which Amyloid beta-Protein (1-28) acts can influence its action, efficacy, and stability. For instance, it has been suggested that a physiological effect of Aβ during aging is neuroprotection, secondary to its ability to induce hypoxia-inducible factor-1α . Other suggested physiological effects of Aβ include antimicrobial activity, blocking leaks in the blood-brain barrier, enhancing recovery from posttraumatic brain injury, and possibly suppressing cancer through inhibition of oncogenic viruses .
Biochemical Analysis
Biochemical Properties
Amyloid Beta-Protein (1-28) interacts with various enzymes, proteins, and other biomolecules. It is known to bind to the intrinsically disordered sushi 1 domain of the γ-aminobutyric acid type B receptor subunit 1a (GABABR1a) and modulate its synaptic transmission . This interaction suggests a potential function for Amyloid Beta-Protein (1-28) at the synapse .
Cellular Effects
Amyloid Beta-Protein (1-28) has significant effects on various types of cells and cellular processes. It is known to accumulate in large amounts within neuronal lysosomes in Alzheimer’s disease . Moreover, it has been shown to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Amyloid Beta-Protein (1-28) exerts its effects at the molecular level through various mechanisms. It is thought to undergo a conformational shift that causes hydrophobic areas that are typically hidden inside the peptide’s structure to become exposed . This peptide behaves as a typical transmembrane helix in a lipidic environment, forming fibrillar aggregates, which suggests a direct mechanism of neurotoxicity .
Temporal Effects in Laboratory Settings
The effects of Amyloid Beta-Protein (1-28) change over time in laboratory settings. For instance, Aβ expression in young adult animals caused a robust, proteome-wide increase in the total amount of insoluble protein, impacting a wide array of essential functions .
Dosage Effects in Animal Models
The effects of Amyloid Beta-Protein (1-28) vary with different dosages in animal models. For example, introducing Amyloid Beta-Protein (1-28) into the rodent sequence lowers the affinity of the APP substrate for BACE1 cleavage .
Metabolic Pathways
Amyloid Beta-Protein (1-28) is involved in various metabolic pathways. It is generated from amyloid precursor protein through sequential cleavage of β- and γ-secretases . The enzymes or proteases in proteolytic degradation play important roles by cleaving Amyloid Beta-Protein (1-28) into shorter soluble fragments without a neurotoxic effect .
Transport and Distribution
Amyloid Beta-Protein (1-28) is transported and distributed within cells and tissues. For instance, it has been found that HMGB1, a prototypical danger-associated molecular pattern (DAMP) molecule, co-localizes with Amyloid Beta-Protein (1-28) in the brains of patients with Alzheimer’s disease .
Subcellular Localization
Amyloid Beta-Protein (1-28) is localized to specific compartments or organelles within the cell. For instance, it has been found in small cytoplasmic granules in both neurites and perikarya under normal conditions . Under conditions of oxidative stress, Amyloid Beta-Protein (1-28) has been observed to accumulate in the lysosomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amyloid beta-Protein (1-28) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The temporary protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of Amyloid beta-Protein (1-28) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Amyloid beta-Protein (1-28) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study the effects on peptide aggregation and function.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Amyloid beta-Protein (1-28) has numerous applications in scientific research:
Chemistry: Used to study peptide synthesis, folding, and aggregation.
Biology: Investigated for its role in cellular processes and interactions with other biomolecules.
Medicine: Central to Alzheimer’s disease research, particularly in understanding plaque formation and developing therapeutic interventions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting amyloid beta-protein
Comparison with Similar Compounds
Amyloid beta-Protein (1-40): A longer peptide fragment that also forms aggregates and is implicated in Alzheimer’s disease.
Amyloid beta-Protein (1-42): Another longer fragment with a higher propensity to form toxic aggregates.
Tau Protein: Another protein associated with Alzheimer’s disease, forming neurofibrillary tangles
Uniqueness: Amyloid beta-Protein (1-28) is unique in its shorter length, which makes it a useful model for studying the initial stages of amyloid aggregation. Its properties and behavior can provide insights into the mechanisms of amyloid formation and toxicity, which are relevant to understanding and treating Alzheimer’s disease .
Properties
IUPAC Name |
6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C145H209N41O46/c1-71(2)49-93(138(225)186-118(74(7)8)142(229)181-97(52-79-29-18-13-19-30-79)132(219)175-95(50-77-25-14-11-15-26-77)129(216)163-76(10)120(207)167-90(40-44-111(196)197)127(214)179-103(60-115(204)205)139(226)184-116(72(3)4)141(228)158-65-109(193)165-105(67-188)140(227)178-101(58-107(150)191)136(223)172-92(144(231)232)32-21-23-47-147)173-123(210)86(31-20-22-46-146)168-125(212)88(38-42-106(149)190)170-133(220)98(54-81-61-153-68-159-81)177-135(222)100(56-83-63-155-70-161-83)182-143(230)117(73(5)6)185-128(215)91(41-45-112(198)199)171-130(217)94(53-80-34-36-84(189)37-35-80)164-108(192)64-157-122(209)104(66-187)183-137(224)102(59-114(202)203)180-134(221)99(55-82-62-154-69-160-82)176-124(211)87(33-24-48-156-145(151)152)169-131(218)96(51-78-27-16-12-17-28-78)174-126(213)89(39-43-110(194)195)166-119(206)75(9)162-121(208)85(148)57-113(200)201/h11-19,25-30,34-37,61-63,68-76,85-105,116-118,187-189H,20-24,31-33,38-60,64-67,146-148H2,1-10H3,(H2,149,190)(H2,150,191)(H,153,159)(H,154,160)(H,155,161)(H,157,209)(H,158,228)(H,162,208)(H,163,216)(H,164,192)(H,165,193)(H,166,206)(H,167,207)(H,168,212)(H,169,218)(H,170,220)(H,171,217)(H,172,223)(H,173,210)(H,174,213)(H,175,219)(H,176,211)(H,177,222)(H,178,227)(H,179,214)(H,180,221)(H,181,229)(H,182,230)(H,183,224)(H,184,226)(H,185,215)(H,186,225)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,231,232)(H4,151,152,156) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKVKXQGLWBAFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C145H209N41O46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3262.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Beta-amyloid (1-28) can bind to several targets on neuronal cells, including cholinergic receptors. [] This binding disrupts normal cellular signaling pathways. For instance, the peptides negatively affect the muscarinic cholinergic receptor (MAChR)-mediated increase of cytosolic calcium concentration. This disruption is particularly pronounced in aged rat brains, where the peptides further exacerbate age-related decline in calcium signaling. [] Additionally, the accumulation of beta-amyloid (1-28), particularly within the hippocampus, has been shown to cause neuronal loss and impair cognitive function in rats. [] This suggests that beta-amyloid (1-28) plays a role in the neuronal degeneration and cognitive decline observed in Alzheimer's disease.
A: Beta-amyloid (1-28) is a peptide fragment comprised of 28 amino acids. While its full molecular formula and weight can be calculated based on its amino acid sequence, the exact 3D structure can vary. Research using NMR spectroscopy has shown that both rat and human beta-amyloid (1-28) can bind zinc ions (Zn2+). [] The specific amino acids involved in this binding differ slightly between species, highlighting potential variations in their biological effects. [] Understanding this interaction is crucial as zinc dyshomeostasis is implicated in amyloid plaque formation, a hallmark of Alzheimer's disease.
A: While Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for analyzing peptide-ligand interactions, challenges exist when studying zinc binding. [] Zinc deposition on stainless steel emitters can lead to inaccurate binding constant (Kb) measurements. Researchers have developed strategies to address this, including switching to glass emitters and using reference peptides like neurotensin and reference ligands like copper (II). [] These methods help account for nonspecific binding and in-source dissociation, improving the accuracy of Kb determination for beta-amyloid (1-28) and zinc. []
A: Intrahippocampal injections of beta-amyloid (1-28) in rats result in specific behavioral deficits. [] These include impaired psychomotor coordination, particularly in the initial weeks following injection, and long-lasting learning impairments as evidenced by poor performance in passive avoidance tasks. [] Interestingly, these behavioral changes are not always accompanied by significant neuronal loss in the hippocampus, suggesting that beta-amyloid (1-28) may impact cognitive function through mechanisms beyond direct neuronal death. []
A: High-resolution NMR spectroscopy provides valuable insights into the structure of beta-amyloid (1-28) fibrils, which are characteristic of Alzheimer's disease. [] Understanding the precise arrangement of beta-amyloid (1-28) within these fibrils is crucial for developing targeted therapies aimed at disrupting their formation or promoting their clearance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)
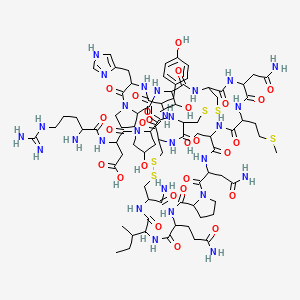
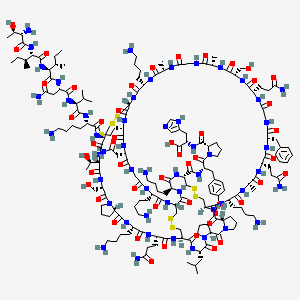
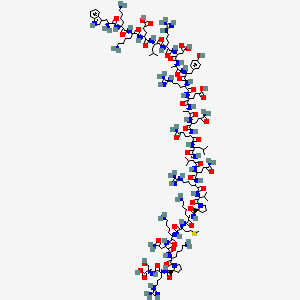
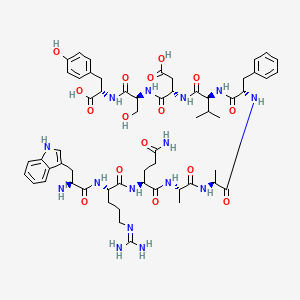
![[Glu27]-PKC (19-36)](/img/structure/B612418.png)
